2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine
Overview
Description
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is a heterocyclic compound with the molecular formula C8H12N2O. It is characterized by a fused ring system consisting of an oxazole and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylpyridine with an appropriate oxazoline derivative. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of high-purity starting materials and stringent quality control measures ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.
Major Products: The major products formed from these reactions include various substituted oxazolo[4,5-c]pyridines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-2,5-dimethyl-oxazolo[4,5-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine
- 4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine
Comparison: Compared to these similar compounds, 2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both oxazole and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,5-dimethyl-6,7-dihydro-4H-[1,3]oxazolo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-9-7-5-10(2)4-3-8(7)11-6/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUINWPRZKSAHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CCN(C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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